Edasalonexent

Catalog No.
S526868
CAS No.
1204317-86-1
M.F
C31H42N2O3
M. Wt
490.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Edasalonexent

CAS Number

1204317-86-1

Product Name

Edasalonexent

IUPAC Name

N-[2-[[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]amino]ethyl]-2-hydroxybenzamide

Molecular Formula

C31H42N2O3

Molecular Weight

490.7 g/mol

InChI

InChI=1S/C31H42N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-30(35)32-26-27-33-31(36)28-23-21-22-24-29(28)34/h3-4,6-7,9-10,12-13,15-16,18-19,21-24,34H,2,5,8,11,14,17,20,25-27H2,1H3,(H,32,35)(H,33,36)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18-

InChI Key

JQLBBYLGWHUHRW-KUBAVDMBSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

CAT-1004; CAT1004; CAT 1004; Edasalonexent.

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NCCNC(=O)C1=CC=CC=C1O

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)NCCNC(=O)C1=CC=CC=C1O

The exact mass of the compound Edasalonexent is 490.3195 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Edasalonexent (CAS 1204317-86-1), also known as CAT-1004, is an orally bioavailable, bifunctional small-molecule inhibitor of the NF-κB pathway. Structurally, it is a SMART linker conjugate comprising salicylic acid and the omega-3 fatty acid docosahexaenoic acid (DHA) connected via an ethylenediamine linker. Supplied typically as a light yellow to yellow oil, the compound is highly soluble in DMSO (≥ 120 mg/mL) and is designed to undergo intracellular hydrolysis by fatty acid amide hydrolase (FAAH). This targeted cleavage releases the active moieties directly within the intracellular compartment, making it a highly specialized material for studying localized NF-κB suppression and inflammatory signaling without the systemic distribution profile of traditional unconjugated NSAIDs.

Procuring a crude physical mixture of salicylic acid and DHA is not a viable substitute for edasalonexent. In both in vitro assays and in vivo peripheral mononuclear cells, equimolar unlinked mixtures of salicylic acid and DHA fail to produce the synergistic NF-κB inhibition observed with the covalently linked conjugate. Furthermore, when compared to standard-of-care in-class alternatives like the corticosteroids prednisone or deflazacort, edasalonexent provides targeted NF-κB modulation without the severe off-target effects—such as bone density loss, linear growth stunting, and weight gain—that frequently ruin the reproducibility and translatability of long-term musculoskeletal research models.[1], [2]

Synergistic NF-κB Inhibition via Covalent Conjugation

Edasalonexent demonstrates a quantitative synergistic effect that cannot be replicated by its individual components. In cellular assays, the intact conjugate inhibits NF-κB with an IC50 of 25.4 μM. In sharp contrast, unconjugated salicylic acid requires a concentration of 3.2 mM to achieve inhibition, and DHA only modestly inhibits the pathway at 78.7 μM. [1]

Evidence DimensionNF-κB Inhibition (IC50)
Target Compound Data25.4 μM (Edasalonexent)
Comparator Or Baseline3.2 mM (Salicylic acid alone) and 78.7 μM (DHA alone)
Quantified Difference>125-fold higher potency than salicylic acid alone.
ConditionsIn vitro cellular NF-κB inhibition assays.

This quantitative synergy strictly justifies the procurement of the synthesized conjugate over formulating a cheaper physical mixture of DHA and salicylic acid.

Intracellular Cleavage and Controlled Systemic Exposure

The ethylenediamine linker in edasalonexent is specifically designed for intracellular degradation by fatty acid amide hydrolase (FAAH). In oral pharmacokinetic studies (300 mg/kg in Sprague-Dawley rats), the parent conjugate achieved a Cmax of 477 ± 193 ng/mL. Crucially, the simultaneous intracellular release of salicylic acid results in the appearance of the salicyluric acid metabolite (Cmax = 563 ± 76.8 ng/mL), while avoiding the high systemic toxicity associated with free components. [1]

Evidence DimensionSystemic exposure and targeted cleavage
Target Compound DataParent Cmax = 477 ng/mL; Salicyluric acid metabolite Cmax = 563 ng/mL
Comparator Or BaselineStandard systemic NSAID administration (high systemic free-acid exposure)
Quantified DifferenceControlled intracellular release rather than immediate systemic distribution.
ConditionsOral PK study in Sprague-Dawley rats (300 mg/kg).

Confirms the compound's utility as a targeted prodrug, ensuring researchers that the active moieties are delivered intracellularly rather than being lost to systemic clearance.

In Vivo Formulation Processability

Despite being a lipophilic oil, edasalonexent can be reliably formulated for in vivo oral or intraperitoneal administration. Standard protocols yield a clear solution at ≥ 2.5 mg/mL using a co-solvent system of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. Alternatively, it can be prepared as a 2.5 mg/mL suspension in 20% SBE-β-CD in saline using ultrasonication.

Evidence DimensionAqueous vehicle solubility for injection/oral dosing
Target Compound Data≥ 2.5 mg/mL (clear solution or suspension)
Comparator Or BaselineRaw compound (insoluble oil)
Quantified DifferenceAchieves stable 5.09 mM working solutions in standard laboratory excipients.
Conditions10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline vehicle preparation.

Guarantees that laboratories can successfully process the raw oil into reproducible, stable dosing vehicles for murine models without requiring proprietary excipients.

Bone-Sparing Profile vs. Standard Corticosteroids

In long-term in vivo models of muscular dystrophy, standard-of-care NF-κB suppressors like prednisone and deflazacort cause significant decreases in linear growth velocity and induce bone density loss. Edasalonexent provides comparable suppression of NF-κB-dependent inflammatory responses without these steroidal side effects, maintaining normal growth patterns and exhibiting bone-sparing effects in comparative developmental studies. [1]

Evidence DimensionBone health and linear growth velocity
Target Compound DataNormal growth patterns and bone-sparing effects
Comparator Or BaselinePrednisone / Deflazacort (decreased growth velocity, bone loss)
Quantified DifferenceElimination of glucocorticoid-induced skeletal toxicity.
ConditionsIn vivo muscular dystrophy models (e.g., mdx mice) and pediatric clinical observations.

Makes edasalonexent the preferred procurement choice for long-term inflammatory or musculoskeletal studies where corticosteroid-induced bone toxicity would ruin the model.

Musculoskeletal and Dystrophy Disease Modeling

Directly following from its bone-sparing profile, edasalonexent is a highly suitable NF-κB inhibitor for long-term in vivo studies of Duchenne muscular dystrophy (mdx mice) or other muscle wasting diseases where standard corticosteroids (prednisone) would introduce confounding variables like bone density loss or growth stunting. [1]

Intracellular Prodrug and Linker Technology Research

Because its ethylenediamine linker is specifically cleaved by intracellular FAAH, edasalonexent serves as a premier reference standard for researchers developing dual-pharmacophore conjugates or investigating the pharmacokinetics of intracellularly targeted lipid-drug conjugates.[2]

Synergistic Inflammatory Pathway Modulation

In cellular assays where standard NSAIDs (like salicylic acid) or omega-3 fatty acids (like DHA) fail to achieve sufficient NF-κB suppression at non-toxic concentrations, edasalonexent is utilized to achieve potent, low-micromolar (IC50 ~25.4 μM) inhibition without requiring multi-drug co-administration. [2]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

7.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

490.31954321 Da

Monoisotopic Mass

490.31954321 Da

Heavy Atom Count

36

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

AF3Z6434KS

Wikipedia

Edasalonexent

Dates

Last modified: 02-18-2024

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